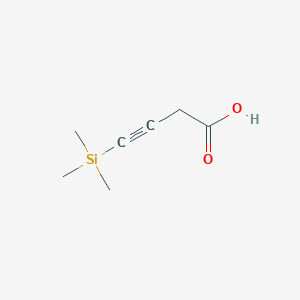
4-(Trimethylsilyl)but-3-ynoic acid
Descripción general
Descripción
4-(Trimethylsilyl)but-3-ynoic acid is a propargylic compound characterized by a terminal carbon-carbon triple bond. It is a functional group in organic chemistry and is known for its applications in various chemical reactions and synthesis processes .
Mecanismo De Acción
Target of Action
It is known to be a functional group in organic chemistry and is a propargylic compound , which means that it has a terminal carbon-carbon double bond. This functional group is used in the carboxylation of alcohols to form esters .
Mode of Action
The mode of action of 4-(Trimethylsilyl)but-3-ynoic acid involves its interaction with its targets, primarily alcohols, to form esters . This interaction is facilitated by the terminal carbon-carbon double bond present in the compound .
Biochemical Pathways
The compound plays a role in the carboxylation of alcohols to form esters . This process is part of larger biochemical pathways involving the synthesis of propargylic alcohols . The compound can be synthesized by the palladium-catalyzed carboxylation of propargyl alcohols with carbon monoxide and hydrogen chloride .
Pharmacokinetics
The compound’s molecular weight is 15625 g/mol , which may influence its bioavailability.
Result of Action
The result of the action of this compound is the formation of esters from alcohols . This is a crucial step in the synthesis of propargylic alcohols .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other reactants . For instance, the synthesis of the compound involves heating the reactants together at reflux temperature in an inert solvent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-(Trimethylsilyl)but-3-ynoic acid can be synthesized from 4-trimethylsilyl-3-butyn-1-ol. One common method involves the use of Jones reagent in acetone under an inert atmosphere at 0°C . The reaction yields the desired compound with a purity of 95% .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar laboratory procedures, scaled up to meet industrial demands. The use of palladium-catalyzed carboxylation of propargyl alcohols with carbon monoxide and hydrogen chloride is also noted .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Trimethylsilyl)but-3-ynoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Reactions with nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Jones reagent in acetone.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Substituted propargylic compounds.
Aplicaciones Científicas De Investigación
4-(Trimethylsilyl)but-3-ynoic acid is utilized in various fields of scientific research:
Chemistry: Used in the synthesis of propargylic alcohols and esters.
Medicine: Investigated for its role in drug synthesis and as a building block for pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials
Comparación Con Compuestos Similares
- 4-Trimethylsilyl-3-butyn-1-ol
- Propargyl alcohol
- Trimethylsilylacetylene
Comparison: 4-(Trimethylsilyl)but-3-ynoic acid is unique due to its terminal carbon-carbon triple bond and the presence of a trimethylsilyl group, which enhances its reactivity and stability in various chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of selectivity and yield in synthetic processes .
Propiedades
IUPAC Name |
4-trimethylsilylbut-3-ynoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2Si/c1-10(2,3)6-4-5-7(8)9/h5H2,1-3H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTYLAQQTJJJTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B3375427.png)


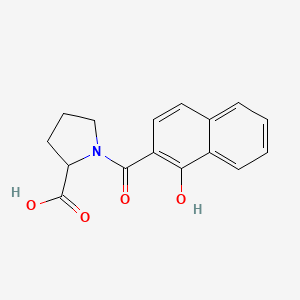
![(2S)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid](/img/structure/B3375448.png)

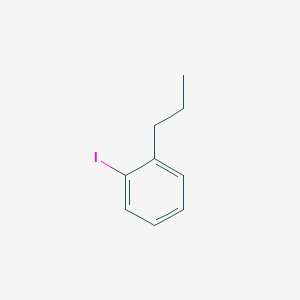


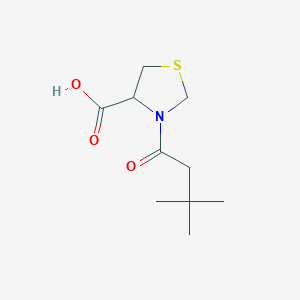

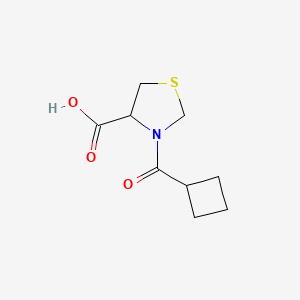
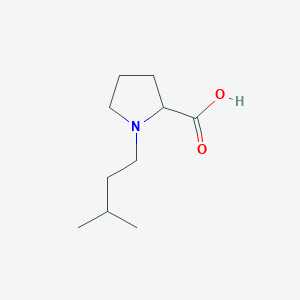
![N-[2-(4-fluorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B3375520.png)
